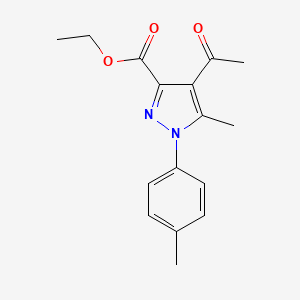
ethyl 4-acetyl-5-methyl-1-(4-methylphenyl)-1H-pyrazole-3-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethyl 4-acetyl-5-methyl-1-(4-methylphenyl)-1H-pyrazole-3-carboxylate is a useful research compound. Its molecular formula is C16H18N2O3 and its molecular weight is 286.331. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
作用機序
Target of Action
This compound is a relatively new entity and its specific molecular targets are still under investigation .
Mode of Action
It is known that the compound interacts with its targets through a series of biochemical reactions . More research is needed to elucidate the precise mechanisms involved.
Biochemical Pathways
It is likely that it interacts with multiple pathways, leading to a variety of downstream effects
Pharmacokinetics
The impact of these properties on the compound’s bioavailability is currently unknown .
Result of Action
Preliminary studies suggest that it may have potential anticancer and anti-inflammatory properties . .
Action Environment
Factors such as pH, temperature, and the presence of other molecules could potentially affect its activity .
生物活性
Ethyl 4-acetyl-5-methyl-1-(4-methylphenyl)-1H-pyrazole-3-carboxylate is a pyrazole derivative that has garnered attention for its potential biological activities. This compound belongs to a larger class of pyrazole-based compounds known for their diverse pharmacological properties, including anti-inflammatory, analgesic, and anti-cancer effects. This article reviews the biological activity of this specific compound, emphasizing research findings, case studies, and relevant data.
Chemical Structure and Properties
The molecular formula of this compound is C15H17N3O3, with a molecular weight of approximately 273.31 g/mol. The compound features a pyrazole ring substituted with various functional groups that contribute to its biological activity.
Structural Formula
Anti-inflammatory Activity
Research indicates that pyrazole derivatives exhibit significant anti-inflammatory properties. For instance, a study highlighted the effectiveness of related compounds in inhibiting cyclooxygenase-2 (COX-2), an enzyme involved in the inflammatory process. This compound has been shown to similarly inhibit COX-2 activity, suggesting potential applications in treating inflammatory disorders .
Anticancer Properties
The compound's anticancer potential has been explored through various studies. For example, it was found to inhibit lactate dehydrogenase (LDH), an enzyme crucial for cancer cell metabolism. Inhibition of LDH leads to reduced lactate production and hampers glycolysis in cancer cells, thus limiting their growth .
Case Study: Inhibition of Cancer Cell Lines
| Cell Line | IC50 (μM) | Mechanism of Action |
|---|---|---|
| MiaPaCa2 (Pancreatic) | <0.1 | LDH inhibition and reduced glycolysis |
| A673 (Sarcoma) | <0.1 | LDH inhibition and apoptosis induction |
Antimicrobial Activity
Recent investigations have also assessed the antimicrobial properties of pyrazole derivatives against various pathogens. This compound demonstrated promising results against Mycobacterium tuberculosis, indicating its potential as a lead compound in the development of new anti-tuberculosis drugs .
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : The compound inhibits key enzymes such as COX-2 and LDH, which are involved in inflammation and cancer metabolism respectively.
- Reactive Oxygen Species (ROS) Generation : Similar compounds have been shown to induce oxidative stress in target cells, leading to apoptosis.
- Cell Cycle Arrest : Some studies suggest that pyrazole derivatives can cause cell cycle arrest in cancer cells, further limiting their proliferation.
特性
IUPAC Name |
ethyl 4-acetyl-5-methyl-1-(4-methylphenyl)pyrazole-3-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N2O3/c1-5-21-16(20)15-14(12(4)19)11(3)18(17-15)13-8-6-10(2)7-9-13/h6-9H,5H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OPUNGNIGZSJGIQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=NN(C(=C1C(=O)C)C)C2=CC=C(C=C2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














